molecular formula C17H13NO4 B2692037 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 133096-36-3

2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No. B2692037
CAS RN: 133096-36-3
M. Wt: 295.294
InChI Key: RBFGOYMTOYOMPI-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, also known as MIQ, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. MIQ belongs to the class of isoquinoline carboxylic acids, which have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Scientific Research Applications

Organic Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of a large number of 1,2,3,4-tetrahydroisoquinoline compounds. Its crystalline state forms dimers through hydrogen bonds between carboxyl groups, indicating potential in structural chemistry and materials science (Choudhury & Row, 2002).

Fluorescent Labeling and Biomedical Analysis

  • A novel fluorophore derived from 5-methoxyindole-3-acetic acid, exhibiting strong fluorescence in a wide pH range, highlights the compound's application in biomedical analysis. The stability and fluorescent properties of this derivative make it suitable for labeling and detection in aqueous media, presenting a valuable tool for biochemical assays and cellular studies (Hirano et al., 2004).

Antimicrobial and Anticancer Research

  • Synthesis of 4-anilino-2-phenylquinoline derivatives has demonstrated significant cytotoxicity against various cancer cell lines, suggesting the compound's relevance in developing new anticancer agents. The structure-activity relationship explored in these studies can guide the design of potent anticancer drugs with improved efficacy and specificity (Zhao et al., 2005).

Catalysis and Chemical Transformations

  • Research involving carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization of related compounds has enabled the efficient synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes. This method showcases the compound's utility in facilitating diverse chemical transformations, providing a versatile approach to synthesizing complex heterocyclic structures (Obika et al., 2007).

Novel Drug Discovery and P-glycoprotein Inhibition

  • A study on HM-30181, a new P-glycoprotein inhibitor, demonstrates the compound's application in overcoming drug resistance in cancer therapy. Identifying the metabolic pathway of this inhibitor in rats underscores its potential in enhancing the efficacy of chemotherapeutic agents by modulating drug transport mechanisms (Paek et al., 2006).

properties

IUPAC Name

2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-22-12-8-6-11(7-9-12)18-10-15(17(20)21)13-4-2-3-5-14(13)16(18)19/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFGOYMTOYOMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

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